molecular formula C11H11BrFNO2 B8169049 Allyl 3-bromo-4-fluorobenzylcarbamate

Allyl 3-bromo-4-fluorobenzylcarbamate

Cat. No.: B8169049
M. Wt: 288.11 g/mol
InChI Key: YAMHLIXWNBJILH-UHFFFAOYSA-N
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Description

Allyl 3-bromo-4-fluorobenzylcarbamate is an organic compound that features a combination of allyl, bromine, fluorine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-bromo-4-fluorobenzylcarbamate typically involves the reaction of 3-bromo-4-fluorobenzylamine with allyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-bromo-4-fluorobenzylcarbamate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) in ether solvents.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Allyl 3-bromo-4-fluorobenzylcarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl 3-bromo-4-fluorobenzylcarbamate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Allyl 3-bromo-4-chlorobenzylcarbamate
  • Allyl 3-bromo-4-methylbenzylcarbamate
  • Allyl 3-bromo-4-nitrobenzylcarbamate

Uniqueness

Allyl 3-bromo-4-fluorobenzylcarbamate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s reactivity and biological activity compared to its analogs. Fluorine’s high electronegativity and small size can enhance the compound’s ability to form strong interactions with biological targets, potentially leading to improved pharmacological properties.

Properties

IUPAC Name

prop-2-enyl N-[(3-bromo-4-fluorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO2/c1-2-5-16-11(15)14-7-8-3-4-10(13)9(12)6-8/h2-4,6H,1,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHLIXWNBJILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCC1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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